molecular formula C10H11N5O B13525291 6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide

6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide

Cat. No.: B13525291
M. Wt: 217.23 g/mol
InChI Key: WHMYFBKKFHOAFA-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused ring system that combines pyrazole, pyridine, and pyrimidine moieties. These structural characteristics make it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of aminopyrazole with a suitable aldehyde or ketone, followed by further cyclization and functionalization steps . The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. Its versatility as a scaffold for drug development and its potential for various scientific applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C10H11N5O/c11-9(16)7-5-14-15-8-1-2-12-3-6(8)4-13-10(7)15/h4-5,12H,1-3H2,(H2,11,16)

InChI Key

WHMYFBKKFHOAFA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N3C(=C(C=N3)C(=O)N)N=C2

Origin of Product

United States

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